molecular formula C5H6F3N3 B2984476 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole CAS No. 667873-27-0

1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole

Cat. No. B2984476
CAS RN: 667873-27-0
M. Wt: 165.119
InChI Key: GMDSXBZAAFXPAZ-UHFFFAOYSA-N
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Description

1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a chemical compound with the molecular formula C6H7F3N2 . It has a molecular weight of 164.13 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole is 1S/C6H7F3N2/c1-4-3-5(6(7,8)9)10-11(4)2/h3H,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a liquid at 20 degrees Celsius . .

Scientific Research Applications

Ruthenium-catalyzed Cycloaddition

  • Application : This research involves the formation of 1,5-disubstituted 1,2,3-triazoles from aryl azides and alkynes using a ruthenium catalyst. The study highlights the efficiency of this process under microwave irradiation, resulting in higher yields, cleaner products, and shorter reaction times (Rasmussen, Boren, & Fokin, 2007).

Synthesis of Fluoroalkylated Triazoles

  • Application : This study presents the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, achieved through a regiospecific 1,3-dipolar cycloaddition reaction. The research is significant for the development of novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds (Peng & Zhu, 2003).

Structure of Fluorinated Indazoles

  • Application : This research delves into the structures of NH-indazoles, focusing on the effect of replacing a hydrogen atom with a fluorine atom. The study employs X-ray crystallography and magnetic resonance spectroscopy to understand the tautomeric behavior and supramolecular structure of these compounds (Teichert et al., 2007).

Supramolecular Interactions of 1,2,3-Triazoles

  • Application : This research reviews the diverse supramolecular interactions and applications of 1H-1,2,3-triazoles. The study highlights their use in supramolecular and coordination chemistry, emphasizing their role in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Ion Transport Properties of Triazolium Salts

  • Application : This study synthesizes novel 1,3-dimethyl-1,2,3-triazolium salts with fluorinated anions, examining their ion conductivity and potential as electrolytes in electrochemical devices. The research contributes significantly to the development of materials for electrochemical applications (Pulst et al., 2018).

Synthesis of Triazole Derivatives

  • Application : This research focuses on the synthesis of various 1,5-disubstituted 1,2,3-triazoles. The study is relevant for the development of new synthetic methodologies for triazole derivatives, which have numerous applications in medicinal and material chemistry (Cheng et al., 2013).

Tautomerism in Triazoles

  • Application : This research explores the tautomerism of 3, 5-disubstituted 1, 2, 4-triazoles, providing insights into the stability and structural behavior of these compounds. The findings are significant for understanding the chemical properties of triazoles in various applications (Kubota & Uda, 1975).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1,5-dimethyl-3-(trifluoromethyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c1-3-9-4(5(6,7)8)10-11(3)2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDSXBZAAFXPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole

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